1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0814935
InChI: InChI=1S/C12H14F6N2O6/c1-9(2,25-7(23)19-5(21)11(13,14)15)10(3,4)26-8(24)20-6(22)12(16,17)18/h1-4H3,(H,19,21,23)(H,20,22,24)
SMILES: CC(C)(C(C)(C)OC(=O)NC(=O)C(F)(F)F)OC(=O)NC(=O)C(F)(F)F
Molecular Formula: C12H14F6N2O6
Molecular Weight: 396.24 g/mol

1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate

CAS No.:

Cat. No.: VC0814935

Molecular Formula: C12H14F6N2O6

Molecular Weight: 396.24 g/mol

* For research use only. Not for human or veterinary use.

1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate -

Specification

Molecular Formula C12H14F6N2O6
Molecular Weight 396.24 g/mol
IUPAC Name [2,3-dimethyl-3-[(2,2,2-trifluoroacetyl)carbamoyloxy]butan-2-yl] N-(2,2,2-trifluoroacetyl)carbamate
Standard InChI InChI=1S/C12H14F6N2O6/c1-9(2,25-7(23)19-5(21)11(13,14)15)10(3,4)26-8(24)20-6(22)12(16,17)18/h1-4H3,(H,19,21,23)(H,20,22,24)
Standard InChI Key UMGSXLZRPNZMJO-UHFFFAOYSA-N
SMILES CC(C)(C(C)(C)OC(=O)NC(=O)C(F)(F)F)OC(=O)NC(=O)C(F)(F)F
Canonical SMILES CC(C)(C(C)(C)OC(=O)NC(=O)C(F)(F)F)OC(=O)NC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator